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molecular formula C16H14N2OS B8414723 7-(Benzyloxy)-4-(methylsulfanyl)quinazoline

7-(Benzyloxy)-4-(methylsulfanyl)quinazoline

Cat. No. B8414723
M. Wt: 282.4 g/mol
InChI Key: SHLXXALLALWYPM-UHFFFAOYSA-N
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Patent
US06294532B1

Procedure details

A solution of 7-benzyloxy4-methylsulphanylquinazoline (3 g, 10.6 mmol) in TFA (30 ml) was heated at reflux for 5 hours. After cooling, the volatiles were removed by evaporation. The residue was suspended in water and solid sodium hydrogen carbonate was added until complete dissolution. After extraction with ether, the aqueous layer was acidified to pH2 with 2M hydrochloric acid. The precipitate was collected by filtration, washed with water, followed by ether and dried under vacuum to give 7-hydroxy4-methylsulphanylquinazoline (2 g, quant.).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([S:19][CH3:20])=[N:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[OH:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([S:19][CH3:20])=[N:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=NC=NC2=C1)SC
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation
ADDITION
Type
ADDITION
Details
solid sodium hydrogen carbonate was added until complete dissolution
EXTRACTION
Type
EXTRACTION
Details
After extraction with ether
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(=NC=NC2=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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